molecular formula C18H18FN7O B3724506 4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone

4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone

Cat. No. B3724506
M. Wt: 367.4 g/mol
InChI Key: NIOQSVDQTLLTAX-RGVLZGJSSA-N
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Description

This compound is a derivative of 4-Hydroxybenzaldehyde (4-HBA), which is a naturally occurring benzaldehyde and the major active constituent of Gastrodia elata . It is a structural isomer of salicylaldehyde with one hydroxyl (-OH) group at the para position of the phenolic ring .


Synthesis Analysis

The synthesis of 4-Hydroxybenzaldehyde can be achieved by directly oxidizing p-cresol with air or oxygen under the action of a catalyst . Another method involves the oxidation-reduction of p-nitrotoluene with sodium polysulfide . The product is then distilled with steam to remove p-nitrotoluene and p-aminotoluene .


Molecular Structure Analysis

The molecular structure of 4-Hydroxybenzaldehyde consists of a phenolic ring with a hydroxyl (-OH) group at the para position .


Chemical Reactions Analysis

4-Hydroxybenzaldehyde can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid . This product can be directly oxidized to produce p-hydroxybenzoic acid, reduced to p-hydroxybenzyl alcohol .


Physical And Chemical Properties Analysis

4-Hydroxybenzaldehyde is soluble in water (13.8g/L), ether, alcohol, and acetone . It is air sensitive and should be stored in cool, dry conditions in well-sealed containers .

Mechanism of Action

Several studies have suggested that 4-Hydroxybenzaldehyde is an active candidate for improving insulin resistance and inhibiting cholinesterase .

Safety and Hazards

The safety data sheet (SDS) for 4-(Dimethylamino)benzaldehyde, a related compound, can be found on the Merck website . It is recommended to refer to this for a general understanding of the safety and hazards associated with similar compounds.

Future Directions

4-Hydroxybenzaldehyde is an important intermediate in medicine, spices, and liquid crystals . It is also an important pharmaceutical intermediate, liquid crystal raw material, and other organic synthesis intermediates, with a wide range of uses . Future research may focus on expanding its applications in these areas.

properties

IUPAC Name

4-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c1-26(2)18-23-16(21-14-7-5-13(19)6-8-14)22-17(24-18)25-20-11-12-3-9-15(27)10-4-12/h3-11,27H,1-2H3,(H2,21,22,23,24,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOQSVDQTLLTAX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 2
Reactant of Route 2
4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 3
Reactant of Route 3
4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 4
Reactant of Route 4
4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 5
4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone
Reactant of Route 6
4-hydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone

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